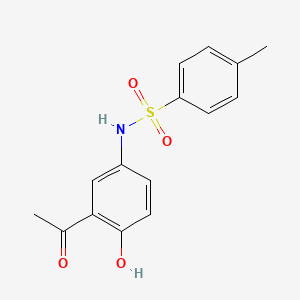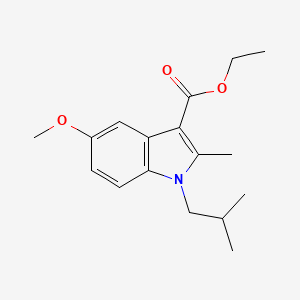
N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a benzyl group attached to a sulfonamide moiety, with additional methoxy and methyl substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-hydroxy-3-methylbenzenesulfonamide.
Reduction: N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide exerts its effects often involves the interaction of its sulfonamide group with biological targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt essential bacterial processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-4-methoxybenzenesulfonamide: Lacks the benzyl group, resulting in different reactivity and applications.
N-benzyl-4-methylbenzenesulfonamide:
Uniqueness
N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide is unique due to the combination of its benzyl, methoxy, and methyl substituents, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-11-15(9-10-16(13)20-3)21(18,19)17(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAOFUYVZKWZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE](/img/structure/B5770438.png)
![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-({[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B5770452.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)
![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![3-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrazin-2-amine](/img/structure/B5770495.png)
![N~1~-(4-CHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5770502.png)




![2-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5770531.png)

